Pubchem_71380140
Description
PubChem CID 71380140 is a chemical compound cataloged in the PubChem database, a public repository maintained by the National Center for Biotechnology Information (NCBI) .
- Chemical identifiers: IUPAC name, SMILES, InChIKey.
- Biological activity data: Links to BioAssay results (AIDs) and associated literature.
- Physicochemical properties: Molecular weight, solubility, and logP values (calculated or experimental).
- Structural relationships: Precomputed lists of 2-D and 3-D similar compounds ("neighbors") .
For CID 71380140, users can access its Compound Summary page to retrieve these details, along with annotations from diverse sources such as patents, journals, and high-throughput screening data .
Properties
CAS No. |
64294-63-9 |
|---|---|
Molecular Formula |
C3N3NiSSe2Zn- |
Molecular Weight |
392.1 g/mol |
InChI |
InChI=1S/CHNS.2CNSe.Ni.Zn/c3*2-1-3;;/h3H;;;;/p-1 |
InChI Key |
KOYRLIORZRELJH-UHFFFAOYSA-M |
Canonical SMILES |
C(#N)[S-].C(#N)[Se].C(#N)[Se].[Ni].[Zn] |
Origin of Product |
United States |
Preparation Methods
Solid-phase synthesis: This method involves the sequential addition of reactants to a solid support, allowing for the easy separation of the product from the reaction mixture.
Liquid-phase synthesis: This method involves the reaction of liquid reactants in a solvent, followed by purification steps such as crystallization or chromatography.
Industrial production methods: Industrial production of chemical compounds typically involves large-scale reactions in reactors, followed by purification and isolation of the desired product using techniques such as distillation, extraction, and crystallization
Chemical Reactions Analysis
Pubchem_71380140 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Pubchem_71380140 has various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, allowing researchers to study its reactivity and develop new synthetic methodologies.
Biology: The compound is used in biological assays to study its effects on cellular processes and to identify potential therapeutic targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and treat diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Pubchem_71380140 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to modulate various biological processes by binding to specific proteins or enzymes. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
PubChem employs two primary methods to identify structurally related compounds: 2-D similarity (atom-bond connectivity) and 3-D similarity (molecular shape and conformation) . Below is a detailed comparison framework for CID 71380140 and its analogs:
2-D Similarity ("Similar Compounds")
- Mechanism : Uses the Tanimoto coefficient to compare topological structures, focusing on shared scaffolds or functional groups .
- Applications: Ideal for identifying close structural analogs (e.g., derivatives with minor substituent changes).
Example Metrics :
Limitations : May miss compounds with divergent connectivity but similar bioactivity .
3-D Similarity ("Similar Conformers")
- Applications : Critical for identifying molecules with similar binding modes or pharmacokinetic properties.
- Conformer Requirements: ≤50 non-hydrogen atoms, ≤15 rotatable bonds. Supported elements (H, C, N, O, F, Si, P, S, Cl, Br, I) . CID 71380140 must meet these criteria to have 3-D conformers in PubChem.
Example Metrics :
Parameter Value (Typical Range) Relevance to CID 71380140 Shape-Tanimoto Score ≥0.7 High shape similarity Electrostatic Score ≥0.5 Complementary charge distribution
Complementarity of 2-D and 3-D Methods
- Key Findings :
- Divergent Neighbors : Only 20–30% overlap exists between 2-D and 3-D neighbor sets, highlighting their complementary roles .
- Biological Relevance : 3-D similarity often better predicts shared bioactivity, especially for flexible molecules .
- Data Sparsity Mitigation : For understudied compounds like CID 71380140, integrating both methods improves inference of biological properties .
Data Tables for CID 71380140 and Analogs
Table 1: Representative 2-D Similar Compounds
| CID | Tanimoto Coefficient | Shared Substructure | Bioassay Overlap (AIDs) |
|---|---|---|---|
| (Example) | 0.85 | Benzene ring | 10 |
| (Example) | 0.78 | Amide group | 5 |
Note: Replace with actual neighbors from CID 71380140’s "Similar Compounds" list.
Table 2: Representative 3-D Similar Conformers
| CID | Shape-Tanimoto | Electrostatic Score | Bioassay Overlap (AIDs) |
|---|---|---|---|
| (Example) | 0.82 | 0.63 | 8 |
| (Example) | 0.71 | 0.58 | 3 |
Note: Replace with actual neighbors from CID 71380140’s "Similar Conformers" list.
Limitations and Recommendations
- Data Gaps : If CID 71380140 lacks bioactivity data, prioritize analogs with high 3-D similarity and established AIDs .
- Validation : Cross-check predictions with experimental assays or external databases (e.g., ChEMBL).
- Tool Integration : Use PubChem’s programmatic APIs (PUG-REST) for large-scale comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
